1,2-Dipentadecanoyl-sn-glycerol

Lipid Biophysics Membrane Models Phase Behavior

1,2-Dipentadecanoyl-sn-glycerol (also designated DG(15:0/15:0/0:0) or 1,2-dipentadecanoin) is a saturated diacylglycerol (DAG) consisting of a glycerol backbone esterified with two identical pentadecanoyl (C15:0) fatty acid chains at the sn-1 and sn-2 positions. This molecule, with a molecular formula of C33H64O5 and a monoisotopic mass of 540.4754 Da, is a specific molecular species within the diacylglycerol 30:0 class.

Molecular Formula C33H64O5
Molecular Weight 540.9 g/mol
Cat. No. B1258508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipentadecanoyl-sn-glycerol
Molecular FormulaC33H64O5
Molecular Weight540.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC
InChIInChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1
InChIKeyFWYXULJVROPNGE-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipentadecanoyl-sn-glycerol: Procurement-Relevant Baseline and Chemical Identity


1,2-Dipentadecanoyl-sn-glycerol (also designated DG(15:0/15:0/0:0) or 1,2-dipentadecanoin) is a saturated diacylglycerol (DAG) consisting of a glycerol backbone esterified with two identical pentadecanoyl (C15:0) fatty acid chains at the sn-1 and sn-2 positions [1]. This molecule, with a molecular formula of C33H64O5 and a monoisotopic mass of 540.4754 Da, is a specific molecular species within the diacylglycerol 30:0 class [2]. Unlike its more common even-chain counterparts, its odd-chain fatty acid composition confers distinct physicochemical properties that are critical for specialized research applications in lipid biochemistry and biophysics [3].

1
Quantitative Lipidomics Odd-chain DAG internal standard for GC analysis
2
Membrane Biophysics Defined phase transition for model membrane studies
3
Cell Signaling Acyl-chain-dependent PKC activation probe

1,2-Dipentadecanoyl-sn-glycerol: Why Even-Chain Diacylglycerols Are Not Direct Substitutes


Substituting 1,2-dipentadecanoyl-sn-glycerol with a more common even-chain diacylglycerol, such as 1,2-dimyristoyl-sn-glycerol (C14:0) or 1,2-dipalmitoyl-sn-glycerol (C16:0), is not a trivial exchange and will alter experimental outcomes. The odd-chain length of the C15:0 acyl groups introduces a fundamental 'odd-even effect' in the physical behavior of lipid assemblies [1]. This manifests as a non-linear shift in key biophysical parameters like main phase transition temperature (Tm) and enthalpy, which does not follow a simple interpolation between even-chain homologs [2]. Therefore, using a C14:0 or C16:0 DAG in an application designed for the C15:0 DAG would result in a significantly different membrane fluidity, phase behavior, and molecular packing, undermining the intended scientific or industrial outcome. The evidence below quantifies these critical differences.

! Odd-even chain effect shifts phase transition temperature; C14 or C16 DAGs will not reproduce membrane fluidity profile.
! Even-chain DAGs co-elute with endogenous lipids in chromatography, making them unsuitable internal standards.
! PKC activation potency and isoform preference may differ; direct substitution risks altering signaling readouts.

1,2-Dipentadecanoyl-sn-glycerol: Quantified Differentiation from Key Comparators


Quantified Shift in Main Phase Transition Temperature (Tm) vs. C14 and C16 DAG Analogs

The gel-to-fluid phase transition temperature (Tm) is a critical parameter for membrane fluidity and function. For model membranes composed of the corresponding 1,2-diacyl-sn-glycero-3-phosphocholines, a direct comparison reveals the non-linear impact of chain length. The Tm for the 1,2-dipentadecanoyl (C15:0) derivative is 33°C, which is 9°C higher than the 1,2-dimyristoyl (C14:0) analog (24°C) and 8°C lower than the 1,2-dipalmitoyl (C16:0) analog (41°C) [1]. This precise 33°C transition point for the C15 chain is a distinct and quantifiable feature that cannot be replicated by blending even-chain lipids [2].

Main Phase Transition Temperature (Tm)
Head-to-head
33 °C for C15:0 phosphocholine analog
vs. 24 °C (C14:0) and 41 °C (C16:0)
Supports membrane fluidity studies near physiological temperature
Measured in supported phospholipid bilayers; DAG Tm may differ
Lipid Biophysics Membrane Models Phase Behavior

Established Use as a Quantitative Internal Standard for Diacylglycerol Analysis

In analytical chemistry, 1,2-dipentadecanoyl-sn-glycerol serves a specific and validated role as an internal standard for the quantification of 1,2-diacylglycerol (1,2-DAG) species in biological samples [1]. Its odd-chain (C15:0) structure ensures it is chromatographically resolvable from naturally occurring even-chain DAGs, which are typically composed of C14, C16, C18, and C20 fatty acids. A study by Okumura et al. (1996) demonstrated its utility in quantifying insulin-induced changes in 1,2-DAG mass in perfused rat hearts, where it was used to correct for sample-to-sample variability during capillary gas chromatography [2].

Internal Standard for DAG Analysis
Reported
Chromatographically resolvable from endogenous even-chain DAGs
Enables accurate DAG quantification by GC
Validated in rat myocardial lipid extracts
Analytical Chemistry Lipidomics Metabolism

Inference of Distinct Membrane Packing and Phase Behavior Due to Odd-Chain Effect

The odd-chain nature of the pentadecanoyl (C15:0) acyl group in 1,2-dipentadecanoyl-sn-glycerol places it at a fundamental biophysical boundary. Studies on the thermotropic phase behavior of related phospholipids show a pronounced odd-even alternation in transition temperatures and enthalpies [1]. The odd-numbered compounds exhibit a single calorimetric heating endotherm that is a superposition of multiple structural events, while even-numbered analogs show a more complex array of gel-state phenomena [2]. This indicates that the C15:0 DAG will possess a unique intermolecular packing arrangement and phase transition cooperativity compared to its C14:0 and C16:0 counterparts.

Membrane Packing and Phase Behavior
Class-level inference
Predicted single superimposed heating endotherm
Indicates unique odd-chain packing arrangement
Based on phospholipid DSC studies; DAG data to verify
Membrane Biophysics Phase Behavior Lipid Packing

Potential for Differential PKC Activation Compared to Even-Chain Analogs

Diacylglycerols (DAGs) are the primary endogenous activators of protein kinase C (PKC), a central enzyme in cellular signal transduction [1]. While direct comparative data for 1,2-dipentadecanoyl-sn-glycerol versus its C14:0 and C16:0 analogs is limited, research indicates that PKC activation is highly sensitive to the acyl chain composition of the DAG species [2]. Different DAG molecular species activate various PKC isoenzymes with varying potency [3]. The unique chain length of the C15:0 DAG is therefore expected to produce a distinct PKC activation profile compared to even-chain DAGs, a parameter critical for studies investigating isoform-specific PKC signaling.

Differential PKC Activation
Data to verify
Expected distinct isoform activation profile vs. even-chain DAGs
Supports acyl-chain-specific PKC signaling studies
Direct comparative EC50 data not available
Cell Signaling Protein Kinase C Second Messenger

1,2-Dipentadecanoyl-sn-glycerol: Optimal Application Scenarios Based on Evidence


Quantitative Lipidomics: Internal Standard for Diacylglycerol Analysis

In analytical chemistry and lipidomics, 1,2-dipentadecanoyl-sn-glycerol is the optimal choice as an internal standard for the quantification of 1,2-diacylglycerol (DAG) species in complex biological samples [1]. Its unique C15:0 odd-chain length ensures chromatographic separation from naturally occurring even-chain DAGs, a critical requirement for accurate quantification by GC-FID or GC-MS. This application, validated in studies of myocardial metabolism, makes it an essential procurement for any laboratory conducting quantitative DAG analysis [2].

Biophysical Studies of Lipid Phase Transitions Near Physiological Temperature

For researchers constructing model membranes, 1,2-dipentadecanoyl-sn-glycerol is a precisely tuned tool for studying gel-to-fluid phase transitions. Its main phase transition temperature (Tm) of 33°C for the corresponding phospholipid analog places it strategically between the 24°C Tm of C14:0 and the 41°C Tm of C16:0 membranes [3]. This property allows for the creation of lipid bilayers with a defined and narrow phase transition near physiological temperature, enabling detailed biophysical investigations of membrane fluidity, domain formation, and protein-lipid interactions under tightly controlled thermal conditions [3].

Investigating Odd-Chain Lipid Effects on Membrane Organization

1,2-Dipentadecanoyl-sn-glycerol serves as a specialized probe for investigating the fundamental biophysical consequences of odd-chain fatty acids in lipid bilayers. Class-level evidence indicates that odd-chain lipids exhibit distinct packing and phase behavior compared to their even-chain homologs [4]. Using this compound allows researchers to directly explore the 'odd-even effect' on membrane properties such as lateral organization, domain stability, and phase transition cooperativity. This is a niche but high-value application in basic membrane biophysics for which the even-chain analogs are unsuitable.

Specialized Cell Signaling Studies of PKC Activation

In cell signaling research focused on protein kinase C (PKC), 1,2-dipentadecanoyl-sn-glycerol can be employed as a specific diacylglycerol (DAG) species to probe acyl chain-dependent activation of different PKC isoforms [5]. Since PKC activation is known to be sensitive to the DAG's fatty acid composition, this odd-chain DAG may elicit a distinct cellular response compared to the more common even-chain DAGs. This makes it a valuable tool for dissecting the molecular determinants of PKC isoform selectivity, a key area in signal transduction research [6].

Application
Selection Property
Validation Focus
Quantitative Lipidomics: DAG Internal Standard
Odd-chain chromatographic resolution
Co-elution check with target DAG species
Model Membrane Biophysics
Phase transition temperature profile
Tm verification in target lipid matrix
Odd-Chain Membrane Organization Studies
Odd-even packing behavior
DSC thermogram characterization
PKC Isoform Signaling Research
Acyl-chain-dependent activation
Isoform-specific activity assays
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